3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one
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Overview
Description
3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one is an organic compound with a complex structure that includes hydroxyl, hydroxymethyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a phenylpropane derivative followed by hydroxylation and hydroxymethylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-(4-nitrophenyl)ethanone
- 4-Nitrophenylacetic acid
- 4-Nitrophenylmethanol
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups along with a nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648416-57-3 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO5/c12-5-8(6-13)10(14)7-1-3-9(4-2-7)11(15)16/h1-4,8,12-13H,5-6H2 |
InChI Key |
TWEBNKUHHZWBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CO)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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